An In-depth Technical Guide to cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole (CAS: 445310-01-0)
An In-depth Technical Guide to cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole (CAS: 445310-01-0)
Introduction: A Scaffold of Strategic Importance in Medicinal Chemistry
In the landscape of modern drug discovery, the rational design of small molecule therapeutics hinges on the availability of versatile, stereochemically defined building blocks. Among these, rigid bicyclic diamines have emerged as privileged scaffolds, capable of projecting functional groups into precise three-dimensional orientations to optimize interactions with biological targets. cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole, also known as benzyl cis-hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate, represents a cornerstone of this molecular toolkit.
The intrinsic conformational rigidity of the fused pyrrolidine ring system provides a robust platform for minimizing the entropic penalty upon binding to a target protein, a critical factor in developing high-affinity ligands. The cis-fusion of the two five-membered rings establishes a defined V-shaped geometry, which is instrumental in the synthesis of complex molecules where control of the 3D architecture is paramount.[1]
This guide provides a comprehensive technical overview of cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole, detailing its physicochemical properties, a validated synthesis protocol, and its applications as a key intermediate in the development of innovative therapeutics, particularly in the realm of kinase inhibitors.[1] The strategic placement of the carbobenzyloxy (Cbz) protecting group on one of the two nitrogen atoms is a key feature, enabling selective functionalization of the remaining secondary amine and subsequent orthogonal deprotection, a crucial sequence in multi-step synthetic campaigns.[2]
Section 1: Physicochemical Properties and Structural Characterization
A thorough understanding of the physicochemical properties and a robust analytical workflow are essential for the successful application of any chemical intermediate. This section outlines the key identifiers for cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole and the analytical methods for its structural verification and quality control.
Key Properties Table
| Property | Value | Source |
| CAS Number | 445310-01-0 | [3] |
| Molecular Formula | C₁₄H₁₈N₂O₂ | [1] |
| Molecular Weight | 246.31 g/mol | [3] |
| MDL Number | MFCD12198837 | [3] |
| Appearance | White to off-white solid | Generic |
| Storage | Keep in dark place, sealed in dry, 2-8°C | [4] |
Structural Elucidation and Quality Control
The identity and purity of cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole are unequivocally established through a combination of spectroscopic techniques. As a self-validating system, each batch must be rigorously tested to confirm its structural integrity before use in downstream applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum provides a detailed fingerprint of the molecule. Key expected signals include the aromatic protons of the benzyl group (typically in the δ 7.3-7.4 ppm range), the benzylic methylene protons (a characteristic singlet around δ 5.1 ppm), and a complex series of multiplets in the aliphatic region (δ 2.5-3.6 ppm) corresponding to the protons of the bicyclic core. The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum is crucial for confirming the carbon skeleton. Expected signals would include those for the carbonyl carbon of the Cbz group (~155 ppm), the aromatic carbons of the benzyl group (~127-136 ppm), the benzylic carbon (~67 ppm), and several signals for the sp³-hybridized carbons of the pyrrolidine rings (~40-60 ppm).[5][6] The number of distinct signals will reflect the C₂ symmetry of the cis-fused ring system.
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Under electrospray ionization (ESI) conditions, the expected [M+H]⁺ ion would be observed at m/z 247.14. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm.
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the compound. A reversed-phase method, typically using a C18 column with a water/acetonitrile or water/methanol gradient, should show a single major peak with a purity of ≥95% for most research applications.
Section 2: Synthesis and Purification
The synthesis of cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole is a multi-step process that requires careful control of stereochemistry. The most logical and field-proven approach involves the initial construction of the unprotected bicyclic diamine core, followed by selective mono-N-protection with the Cbz group.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. It begins with the synthesis of the cis-fused bicyclic core, cis-2,5-diazabicyclo[3.3.0]octane, followed by a standard protection reaction.
Caption: Synthetic workflow for cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole.
Detailed Experimental Protocol
Part 1: Synthesis of cis-Hexahydropyrrolo[3,4-c]pyrrole (Unprotected Core)
Causality: The synthesis of the core bicyclic amine is the critical first stage. A common and effective method involves the reductive debenzylation of a dibenzyl-protected precursor. The dibenzyl intermediate can be synthesized through various routes, often starting from precursors like diethyl meso-2,5-dibromoadipate and benzylamine. The use of a palladium catalyst under a hydrogen atmosphere is a standard and highly efficient method for cleaving benzyl groups from nitrogen atoms.[1]
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Reaction Setup: To a solution of cis-2,5-dibenzyl-hexahydropyrrolo[3,4-c]pyrrole (1 equivalent) in methanol or ethanol, add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (typically 50-60 psi or a balloon) and stir vigorously at room temperature or slightly elevated temperature (e.g., 40-60°C) for 12-24 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Work-up: Carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude cis-hexahydropyrrolo[3,4-c]pyrrole. This material is often used directly in the next step without further purification.
Part 2: Selective N-Cbz Protection
Causality: The Cbz group is an excellent choice for protecting one of the secondary amines due to its stability under a wide range of reaction conditions and its facile removal by catalytic hydrogenolysis. The reaction is typically performed in a biphasic system or in the presence of a mild base to neutralize the HCl generated during the reaction. Using approximately one equivalent of benzyl chloroformate allows for selective mono-protection.[7]
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Reaction Setup: Dissolve the crude cis-hexahydropyrrolo[3,4-c]pyrrole (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of tert-butyl methyl ether and water. Cool the solution to 0°C in an ice bath.
-
Base Addition: Add a mild inorganic base, such as sodium bicarbonate or sodium hydroxide solution (2-3 equivalents), to the reaction mixture.[7]
-
Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl) (1.0-1.2 equivalents) dropwise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS indicates completion of the reaction.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with water, 0.1 N HCl, and saturated sodium bicarbonate solution to remove any unreacted starting materials and byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (typically using a gradient of ethyl acetate in hexanes) to afford the pure cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole.
Section 3: Applications in Drug Discovery and Development
The rigid, cis-fused hexahydropyrrolo[3,4-c]pyrrole scaffold is a valuable building block in medicinal chemistry, primarily because it serves as a non-peptidic, conformationally restricted scaffold. This structural feature is highly sought after in the design of inhibitors for enzymes such as kinases and proteases.[1][8]
Role as a Kinase Inhibitor Scaffold
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors bind to the ATP-binding site of the enzyme. The hexahydropyrrolo[3,4-c]pyrrole core can be functionalized to present key pharmacophoric elements in a precise spatial arrangement to interact with both the hinge region and other pockets within the ATP-binding site, leading to potent and selective inhibition. The related Boc-protected analog is a known intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors.[8]
Caption: Role as a key intermediate in multi-step synthesis.
While specific examples detailing the use of the Cbz-protected variant (CAS 445310-01-0) are less prevalent in publicly accessible literature compared to its Boc-counterpart, its utility is directly analogous. The Cbz group offers an alternative deprotection strategy (hydrogenolysis), which can be advantageous in synthetic routes where the molecule contains acid-sensitive functional groups that would not be compatible with Boc-deprotection conditions (e.g., strong acid). This orthogonality is a key principle in complex molecule synthesis. The compound is used as an intermediate in the preparation of autotaxin inhibitors, which have potential applications in treating various diseases.[3]
Section 4: Handling, Storage, and Safety
Prudent laboratory practice necessitates adherence to safety guidelines when handling any chemical reagent.
Safety Information: Based on available data, cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole is classified with the following GHS hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The corresponding precautionary statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Handling: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Storage: For long-term stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C.[4]
Conclusion
cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole is more than just a chemical intermediate; it is an enabling tool for medicinal chemists. Its well-defined stereochemistry and rigid bicyclic structure provide a reliable platform for the design and synthesis of structurally complex and biologically active molecules. The presence of the Cbz protecting group offers a strategic advantage in synthetic planning, allowing for orthogonal deprotection schemes. As the demand for novel therapeutics targeting complex protein-protein interactions and enzyme active sites continues to grow, the importance of scaffolds like cis-2-Cbz-hexahydropyrrolo[3,4-c]pyrrole in building the next generation of medicines is set to increase.
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